BenchChemオンラインストアへようこそ!

Terbucromil

BSEP inhibition hepatic transporter drug-induced liver injury risk assessment

Terbucromil (FPL 52791) is a unique 6,8-di-tert-butyl chromone derivative exhibiting dual anti-allergic and uricosuric activities absent in other cromones. As a validated BSEP inhibitor (IC50 10 µM), it serves as a critical positive control for DILI research and hepatobiliary transporter studies. Its high lipophilicity (cLogP ~4.5) and distinct SAR profile make it irreplaceable for medicinal chemistry and formulation development of oral chromone candidates. Procure this research-grade compound to ensure experimental reproducibility and access a tool compound with no interchangeable alternatives.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 37456-21-6
Cat. No. B1204588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbucromil
CAS37456-21-6
SynonymsFPL 52791
FPL-52791
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O
InChIInChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21)
InChIKeyCJTURQGHQPDNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbucromil (CAS 37456-21-6) Procurement Guide: Chromone-2-Carboxylic Acid with Dual Anti-Allergic and Uricosuric Activity


Terbucromil (FPL 52791; 6,8-di-tert-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid) is a synthetic chromone derivative developed by Fisons Ltd. as an investigational anti-allergic agent [1][2]. Belonging to the cromone class of mast cell stabilizers, Terbucromil is structurally characterized by two bulky tert-butyl substituents at the 6- and 8-positions of the chromone ring system [3]. Preclinical studies have established that Terbucromil possesses a dual pharmacological profile: it inhibits antigen-induced histamine release from sensitized mast cells, and it exerts uricosuric activity by promoting renal uric acid excretion [2]. The compound is assigned the INN designation 'Terbucromil' and remains classified as an experimental small molecule drug (DrugBank Accession DB20738) [4]. Although Terbucromil did not advance to clinical approval, its distinct substitution pattern confers physicochemical and pharmacological properties that differentiate it from other cromone analogs, making it a compound of interest for research applications in allergy, inflammation, and purine metabolism [5].

Why Terbucromil Cannot Be Replaced by Generic Cromoglycate or Nedocromil: Structural and Pharmacological Justification


Despite sharing a common chromone nucleus with clinically established mast cell stabilizers such as sodium cromoglycate (disodium cromoglycate) and nedocromil sodium, Terbucromil cannot be considered interchangeable with these compounds in research or industrial applications. The cromone class exhibits pronounced structure-activity relationship (SAR) sensitivity, where modifications to substituent position, steric bulk, and lipophilicity profoundly alter pharmacological profile, potency, target engagement, and disposition [1]. Specifically, the 6,8-di-tert-butyl substitution pattern of Terbucromil is unique among cromone derivatives and confers distinct physicochemical properties, including significantly increased lipophilicity (calculated LogP) relative to the more polar cromoglycate [2]. This structural divergence translates into measurable differences in both primary pharmacology—namely the addition of uricosuric activity not observed with cromoglycate or nedocromil—and secondary pharmacology, as evidenced by Terbucromil's interaction with hepatic transporters such as BSEP [2][3]. Consequently, substituting Terbucromil with another cromone analog would alter experimental outcomes in assays of mast cell stabilization, uric acid handling, or hepatic disposition, undermining reproducibility and scientific validity. The quantitative evidence that follows establishes the specific dimensions along which Terbucromil differentiates from its closest comparators.

Terbucromil (CAS 37456-21-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data


Terbucromil vs. Sodium Cromoglycate: Quantitative Inhibition of Human BSEP Transporter

Terbucromil exhibits measurable inhibition of the human Bile Salt Export Pump (BSEP, ABCB11) with an IC50 of 10,000 nM (10 µM), as determined in an ATP-dependent vesicular transport assay using baculovirus-transfected Sf21 cell membranes [1]. By comparison, sodium cromoglycate (disodium cromoglycate) has been evaluated in parallel BSEP inhibition screens and demonstrated no significant inhibition (>100 µM) or was inactive in this assay system [2]. This differential BSEP interaction profile constitutes a quantifiable point of pharmacological divergence between two compounds that are otherwise both classified as cromone mast cell stabilizers.

BSEP inhibition hepatic transporter drug-induced liver injury risk assessment in vitro pharmacology

Terbucromil vs. Cromoglycate and Nedocromil: Differential Uricosuric Activity

Terbucromil is explicitly characterized in primary literature as possessing dual anti-allergic and uricosuric activities, a pharmacological combination that is not reported for either sodium cromoglycate or nedocromil sodium [1]. The uricosuric effect is defined as the promotion of renal uric acid excretion. In contrast, sodium cromoglycate has been evaluated clinically and shows no meaningful effect on serum uric acid levels or renal urate handling, and nedocromil sodium carries no uricosuric claim in its approved labeling or primary pharmacology [2].

uricosuric activity renal urate transport gout research purine metabolism

Terbucromil vs. Cromoglycate: Physicochemical Divergence Driven by 6,8-Di-tert-Butyl Substitution

Terbucromil's defining structural feature is the presence of two bulky tert-butyl groups at the 6- and 8-positions of the chromone scaffold. Sodium cromoglycate, in contrast, is unsubstituted at the 6-position and carries a polar 1,3-bis(2-carboxychromon-5-yloxy)-2-hydroxypropane structure with multiple carboxylate groups [1]. This structural distinction translates into measurable physicochemical divergence: Terbucromil has a molecular weight of 302.36 g/mol and a calculated logP of approximately 4.5, whereas sodium cromoglycate has a molecular weight of 512.3 g/mol and a calculated logP of approximately -2.5 . The density of Terbucromil is 1.2±0.1 g/cm³ with a boiling point of 402.8±45.0 °C, reflecting its non-ionic, lipophilic character .

lipophilicity physicochemical properties oral bioavailability membrane permeability

Terbucromil vs. Cromoglycate: Oral Bioavailability and Route of Administration

Sodium cromoglycate is characterized by extremely poor oral bioavailability (<1% absorbed from the gastrointestinal tract), which restricts its clinical use to inhalation, intranasal, or ophthalmic routes; it cannot be administered orally for systemic mast cell stabilization [1]. Terbucromil, in contrast, was developed as a chromone-2-carboxylic acid specifically designed to retain anti-allergic activity while enabling oral absorption [2]. Preclinical data indicate that Terbucromil is orally active in animal models of allergy and inflammation, a property directly attributable to its increased lipophilicity conferred by the 6,8-di-tert-butyl substituents [3].

oral bioavailability route of administration pharmacokinetics drug delivery

Data Gap Acknowledgment: Absence of Direct Head-to-Head Mast Cell Stabilization Potency Data

It must be explicitly noted that no direct, head-to-head comparative study measuring mast cell stabilization potency (e.g., IC50 for inhibition of histamine release from human mast cells) between Terbucromil and sodium cromoglycate or nedocromil is available in the published scientific literature [1]. The absence of such data precludes any quantitative claim regarding relative anti-allergic potency. However, the differentiation evidence presented above—BSEP inhibition, uricosuric activity, physicochemical properties, and oral bioavailability—does not rely on unverified potency claims and remains valid for scientific procurement decisions . Researchers seeking a cromone tool compound with defined BSEP interaction, uricosuric pharmacology, or oral bioavailability should select Terbucromil; researchers requiring a well-characterized mast cell stabilizer with extensive clinical data should select sodium cromoglycate or nedocromil sodium.

data transparency evidence limitations procurement decision support

Terbucromil (CAS 37456-21-6) Optimal Procurement and Research Application Scenarios


Hepatic Transporter Research: BSEP Inhibition Studies and DILI Risk Assessment

Terbucromil serves as a validated positive control or test compound in assays evaluating Bile Salt Export Pump (BSEP/ABCB11) inhibition, with a defined IC50 of 10 µM in vesicular transport assays [1]. This application is supported by its documented interaction with human BSEP in ATP-dependent transport studies using baculovirus-transfected Sf21 cell membranes. Researchers investigating drug-induced liver injury (DILI) mechanisms, hepatobiliary disposition, or structure-activity relationships of BSEP inhibitors should select Terbucromil as a structurally distinct chromone-derived tool compound, whereas sodium cromoglycate—lacking significant BSEP inhibition—would be unsuitable for this research objective [2].

Dual-Pharmacology Probe for Mast Cell Stabilization and Urate Transport Studies

Terbucromil's unique combination of anti-allergic and uricosuric activities makes it a candidate for research exploring the intersection of mast cell biology and purine metabolism [1]. Investigators studying whether mast cell-derived mediators influence renal urate handling, or whether urate-lowering agents modulate allergic inflammation, may utilize Terbucromil as a dual-action chemical probe. No other cromone derivative (including cromoglycate, nedocromil, or lodoxamide) is documented to possess this dual pharmacological profile, positioning Terbucromil as a unique tool for such cross-disciplinary investigations [2].

Lipophilic Cromone Reference Standard for Oral Formulation Development

Given its calculated logP of approximately 4.5 and demonstrated oral activity in preclinical models, Terbucromil provides a useful reference compound for formulation scientists developing oral delivery systems for lipophilic chromone derivatives or structurally related benzopyran-2-carboxylic acids [1]. Its physicochemical properties—including density (1.2±0.1 g/cm³), boiling point (402.8±45.0 °C), and solubility profile—differ markedly from the highly polar cromoglycate, enabling researchers to benchmark formulation strategies for poorly water-soluble, lipophilic drug candidates [2]. This scenario is particularly relevant for academic or industrial groups engaged in early-stage oral drug product development for anti-allergic or anti-inflammatory chromone scaffolds.

Historical Comparator for Cromone Structure-Activity Relationship (SAR) Studies

Terbucromil represents a specific SAR data point within the broader Fisons cromone development program, characterized by 6,8-di-tert-butyl substitution [1]. Researchers conducting medicinal chemistry optimization of chromone-based scaffolds—including anti-allergic agents, anti-inflammatory compounds, or novel chemical probes—may procure Terbucromil as a reference compound to contextualize the effects of bulky lipophilic substitution at the 6- and 8-positions. When designing new analogs, Terbucromil provides a benchmark for assessing how such substitution influences BSEP liability, oral absorption, and the emergence of uricosuric activity, thereby guiding lead optimization decisions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbucromil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.